Lactose is predominantly sourced from mammalian milk, with cow's milk containing about 4.8% lactose. It can also be found in lower concentrations in human milk, goat milk, and other dairy products. Lactose can be industrially extracted from whey, a byproduct of cheese production.
Lactose belongs to the class of carbohydrates known as disaccharides, which are formed by the glycosidic linkage between two monosaccharides. It is specifically classified as a β-D-galactopyranosyl-(1→4)-D-glucose.
The synthesis of lactose occurs primarily in the mammary glands during lactation. The biochemical process involves the enzyme galactosyltransferase, which catalyzes the transfer of galactose from uridine diphosphate galactose to glucose, resulting in the formation of lactose and uridine diphosphate.
Lactose has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol. The structural representation shows that lactose consists of a β-D-galactopyranosyl unit linked to a D-glucopyranosyl unit through a β-1,4-glycosidic bond.
Lactose can undergo various chemical reactions:
The mechanism of lactose synthesis involves several steps:
Lactose has several scientific uses:
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